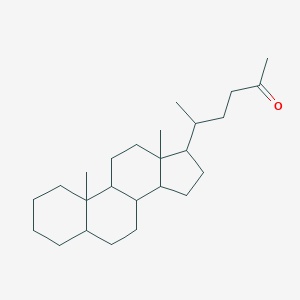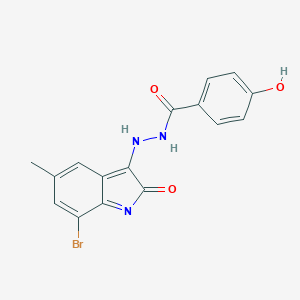
26,27-Dinor-5beta-cholestan-24-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26,27-Dinor-5beta-cholestan-24-one is a steroid compound that has been studied for its potential applications in scientific research. It is a derivative of cholesterol and has been found to have interesting biochemical and physiological effects. Additionally, future directions for research will be discussed.
Scientific Research Applications
26,27-Dinor-5beta-cholestan-24-one has been studied for its potential applications in a variety of scientific research fields. It has been found to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 26,27-Dinor-5beta-cholestan-24-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 26,27-Dinor-5beta-cholestan-24-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been shown to reduce the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. In animal models, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 26,27-Dinor-5beta-cholestan-24-one in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, it can be difficult to obtain and may be expensive to synthesize. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several potential future directions for research on 26,27-Dinor-5beta-cholestan-24-one. One area of interest is its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other enzymes and signaling pathways that it may target. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 26,27-Dinor-5beta-cholestan-24-one.
Synthesis Methods
The synthesis of 26,27-Dinor-5beta-cholestan-24-one can be achieved through a multistep process involving the conversion of cholesterol to the corresponding 3beta-acetoxy derivative. This intermediate can then be selectively oxidized at the 26 and 27 positions to form the desired compound.
properties
CAS RN |
14949-16-7 |
|---|---|
Molecular Formula |
C13H12S |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
5-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)hexan-2-one |
InChI |
InChI=1S/C25H42O/c1-17(8-9-18(2)26)21-12-13-22-20-11-10-19-7-5-6-15-24(19,3)23(20)14-16-25(21,22)4/h17,19-23H,5-16H2,1-4H3 |
InChI Key |
LMGRIFIYAJHRKP-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=O)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Other CAS RN |
14949-16-7 |
synonyms |
26,27-Dinor-5β-cholestan-24-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)
